2-Bromo-4-methoxy-6-nitroaniline

Descripción general

Descripción

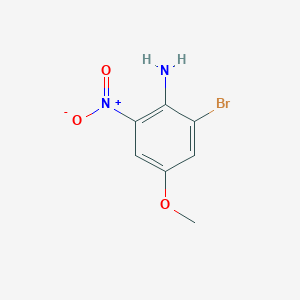

“2-Bromo-4-methoxy-6-nitroaniline” is a chemical compound with the CAS Number: 10172-35-7 . It has a molecular weight of 247.05 and its IUPAC name is 2-bromo-4-methoxy-6-nitroaniline . The compound is typically stored at room temperature and appears as a white to yellow to brown powder or crystals .

Synthesis Analysis

The synthesis of compounds similar to “2-Bromo-4-methoxy-6-nitroaniline” often involves multistep processes . For instance, the synthesis of anilines typically involves a nitration step, a conversion from the nitro group to an amine, and a bromination . Direct bromination of aniline can produce a variety of polybrominated and oxidized products .

Molecular Structure Analysis

The InChI code for “2-Bromo-4-methoxy-6-nitroaniline” is 1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-Bromo-4-methoxy-6-nitroaniline” is a white to yellow to brown powder or crystals . It is stored at room temperature .

Aplicaciones Científicas De Investigación

Optical Applications

2-Bromo-4-methoxy-6-nitroaniline could potentially be used in optical applications. Similar compounds, such as 2-methoxy-4-nitroaniline, have been used to grow single crystals for optical applications . These materials are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .

Nonlinear Optics

Nonlinear optics deals with the interactions of applied electromagnetic fields in various materials to generate new electromagnetic fields altered in frequency, phase, amplitude, or other physical properties . The nonlinear optical properties of materials play a vital role in many new applications .

Photorefractive Polymers

2-Bromo-4-methoxy-6-nitroaniline could potentially be used in the synthesis of photorefractive polymers as novel chromophores in analytical studies . These polymers are used in a variety of applications, including optical data storage and holography .

Synthesis of Dyes and Pigments

Similar compounds, such as 4-Methoxy-2-nitroaniline, have been used in the synthesis of dyes and pigments . These compounds are often used as intermediates in the production of other chemical compounds .

Molluscicidal Agent

4-Methoxy-2-nitroaniline has been shown to act as a molluscicidal agent . This suggests that 2-Bromo-4-methoxy-6-nitroaniline could potentially have similar applications.

Hemolytic Anemia Studies

4-Methoxy-2-nitroaniline has been used in hemolytic anemia studies . This suggests that 2-Bromo-4-methoxy-6-nitroaniline could potentially be used in similar biomedical research.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that nitroaniline compounds are often used as intermediates in the synthesis of dyes, pharmaceuticals, and specialty chemicals .

Mode of Action

Nitroaniline compounds are known to participate in diverse reactions such as coupling, condensation, and nucleophilic substitution . In the case of similar compounds, a multistep synthesis process involving nitration, conversion from the nitro group to an amine, and bromination is often employed .

Biochemical Pathways

Nitroaniline compounds are known to be involved in the synthesis of various organic compounds, suggesting they may influence a wide range of biochemical pathways .

Pharmacokinetics

Following oral administration to rats, the majority of the radioactivity derived from the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours .

Result of Action

Given its use as an intermediate in the synthesis of various compounds, it can be inferred that its action results in the formation of new compounds with diverse properties .

Action Environment

It’s known that factors such as temperature, ph, and presence of other compounds can influence the reactions in which nitroaniline compounds are involved .

Propiedades

IUPAC Name |

2-bromo-4-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRRMSGEDGSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620387 | |

| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10172-35-7 | |

| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromo-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)